molecular formula C13H21NO3 B2936474 4-Cyclopentaneamidocyclohexane-1-carboxylic acid CAS No. 1183933-50-7

4-Cyclopentaneamidocyclohexane-1-carboxylic acid

Cat. No.: B2936474
CAS No.: 1183933-50-7
M. Wt: 239.315
InChI Key: NNXYDJWKJMGXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentaneamidocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H21NO3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and an amide group derived from cyclopentane

Scientific Research Applications

4-Cyclopentaneamidocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of polymers and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentaneamidocyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclopentylamine under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The carboxylic acid group in this compound can undergo oxidation reactions to form corresponding carboxylate salts or esters.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Carboxylate salts or esters.

    Reduction: Corresponding amines.

    Substitution: Amide derivatives or ester derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclopentaneamidocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1,4-Cyclohexanedicarboxylic acid: This compound has two carboxylic acid groups attached to a cyclohexane ring.

    Cyclohexanecarboxylic acid: A simpler compound with only one carboxylic acid group attached to a cyclohexane ring.

    Cyclopentanecarboxylic acid: Contains a carboxylic acid group attached to a cyclopentane ring.

Uniqueness: 4-Cyclopentaneamidocyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexane ring and a cyclopentane-derived amide group

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXYDJWKJMGXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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